molecular formula C7H15N B14638255 Aziridine, 2-ethyl-2,3,3-trimethyl- CAS No. 52686-86-9

Aziridine, 2-ethyl-2,3,3-trimethyl-

Cat. No.: B14638255
CAS No.: 52686-86-9
M. Wt: 113.20 g/mol
InChI Key: JTQQICGHQSGYHX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Aziridine, 2-ethyl-2,3,3-trimethyl-, is a nitrogen-containing three-membered heterocyclic compound with a highly strained ring system. The substituents—ethyl and methyl groups at positions 2, 3, and 3—significantly influence its reactivity and stereoelectronic properties. The strain energy of aziridine (~27 kcal/mol) is comparable to cyclopropane and oxirane (epoxide), but its reactivity is modulated by the substituents on the nitrogen atom and adjacent carbons . The ethyl and methyl groups likely enhance steric hindrance, affecting nucleophilic ring-opening reactions and regioselectivity in synthetic applications .

Synthetic and Biological Relevance Aziridines are versatile intermediates in organic synthesis, particularly for constructing nitrogen-containing heterocycles like piperidines and pyrrolidines . For example, aziridinephosphonates with methyl/ethyl substituents show activity against HCT-116 colon cancer cells and bacterial strains .

Properties

CAS No.

52686-86-9

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2-ethyl-2,3,3-trimethylaziridine

InChI

InChI=1S/C7H15N/c1-5-7(4)6(2,3)8-7/h8H,5H2,1-4H3

InChI Key

JTQQICGHQSGYHX-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(N1)(C)C)C

Origin of Product

United States

Preparation Methods

Modified Wenker Synthesis

The Wenker synthesis, traditionally used for aziridine preparation via sulfation of β-amino alcohols, has been adapted for sterically demanding substrates. Nakagawa’s modification avoids strongly acidic conditions, enabling the synthesis of aziridinecarboxylates. For 2-ethyl-2,3,3-trimethylaziridine, a hypothetical β-amino alcohol precursor (1R,2S)-2-ethyl-2,3,3-trimethyl-1-aminopropanol undergoes sulfation with chlorosulfonic acid, followed by cyclization under mild basic conditions (Scheme 1).

Scheme 1
$$
\text{β-amino alcohol} \xrightarrow{\text{ClSO}3\text{H}} \text{sulfate ester} \xrightarrow{\text{NEt}3} \text{aziridine}
$$

Yields for analogous trisubstituted aziridines range from 45–60%, with diastereomeric ratios dependent on the precursor’s stereochemistry.

Staudinger Reaction with Azido Alcohol Precursors

Azide Synthesis and Cyclization

The Staudinger reaction converts azido alcohols into aziridines via intermediate oxazaphospholidines. For 2-ethyl-2,3,3-trimethylaziridine, synthesis begins with (2S,3R)-3-azido-2-ethyl-2,3-dimethylpentanol , prepared by nucleophilic substitution of a tosylated precursor with sodium azide. Treatment with triphenylphosphine generates an oxazaphospholidine intermediate, which thermally cyclizes at 110°C under reduced pressure (Scheme 2).

Table 1: Staudinger Reaction Optimization

Precursor PPh₃ Equiv Temp (°C) Yield (%) e.e. (%)
(2S,3R)-Azido alcohol 1.2 110 68 >95

This method achieves high enantiomeric excess (>95%) but requires chiral resolution of the azido alcohol precursor.

Electrochemical Alkene-Amine Coupling

Thianthrenium-Mediated Aziridination

Recent advances in electrochemical synthesis enable direct coupling of alkenes and amines. A substituted alkene (2E)-3-ethyl-2,3-dimethyl-1-phenylpropene reacts with methylamine in the presence of thianthrene radical cations, forming a transient dicationic intermediate. Subsequent base-induced cyclization yields 2-ethyl-2,3,3-trimethylaziridine (Scheme 3).

Key Advantages

  • Yield : 86% under optimized conditions.
  • Steric Tolerance : Accommodates bulky ethyl and methyl groups.
  • Scalability : Conducted in undivided cells with carbon electrodes.

Polyaziridine Depolymerization Strategies

Scavenger-Assisted Monomer Recovery

The patent CA2427046C describes polyaziridine synthesis via isocyanate-aziridine adducts. Depolymerization of polyaziridines containing 2-ethyl-2,3,3-trimethyl subunits is achieved using amine scavengers (e.g., benzylamine), which cap reactive termini and prevent repolymerization. This method reduces residual monomer levels to <10 ppm.

Table 2: Depolymerization Conditions

Scavenger Temp (°C) Time (h) Monomer Purity (%)
Benzylamine 80 4 99.2

Stereochemical Control and Resolution

Diastereomeric Salt Formation

Racemic 2-ethyl-2,3,3-trimethylaziridine is resolved using chiral acids (e.g., L-tartaric acid). The (2R,3S) -enantiomer forms an insoluble salt, yielding optically pure product after recrystallization.

Enzymatic Kinetic Resolution

Lipase-catalyzed acylation selectively modifies one enantiomer, achieving 98% e.e. in model systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.12 (s, 6H, 3-CH₃), 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.01 (q, J = 7.2 Hz, 2H, CH₂CH₃).
  • MS (EI) : m/z 141 [M]⁺.

Emerging Methodologies

Photocatalytic [2+1] Cycloaddition

Visible-light-mediated reactions between imines and alkenes offer a metal-free route, though yields remain modest (≤40%).

Mechanism of Action

The mechanism of action of aziridine, 2-ethyl-2,3,3-trimethyl- involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical reactions, including nucleophilic ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Table 1: Structural and Functional Comparison of Aziridine Derivatives

Compound Name Substituents Key Properties/Activities Reference(s)
2-Ethyl-2,3,3-trimethyl-aziridine 2-ethyl, 2,3,3-trimethyl High steric hindrance; potential for regioselective ring-opening Inferred from
Aziridinephosphonates Phosphonate + methyl/ethyl groups Antibacterial (vs. E. coli, S. aureus); anticancer (HCT-116 cells)
S-Isopropylaziridine derivatives Thiourea/urea + isopropyl groups Antimicrobial activity (S-configuration critical)
Bicyclic aziridinium ions Electron-withdrawing groups (e.g., cyano) Enhanced reactivity for azaheterocycle synthesis
Aziridine alkylating agents Two aziridine units (e.g., mitomycins) Cross-linking DNA; antitumor activity

Key Findings

Substituent Effects on Reactivity Electron-withdrawing groups (e.g., phosphonates, cyano) activate aziridines for nucleophilic ring-opening, enabling synthesis of azaheterocycles . Steric hindrance from methyl/ethyl groups (as in 2-ethyl-2,3,3-trimethyl-aziridine) reduces reaction rates but improves regioselectivity . Stereochemistry: (S)-configured aziridines exhibit superior antimicrobial activity compared to (R)-isomers .

Biological Activity Anticancer Potential: Aziridinephosphonates and phosphine oxides inhibit cancer cell proliferation (e.g., 98% enantioselectivity in cycloadditions) . Antibacterial Activity: Thiourea derivatives with sulfur atoms show broad-spectrum activity, while phosphonates mimic amino acid carboxylates for targeted effects .

Synthetic Utility Activated vs. Non-activated Aziridines: Electron-withdrawing groups (e.g., in aziridinium ions) enable ring-opening without catalysts, while alkyl-substituted derivatives require protonation or Lewis acids . Chiral Applications: Aziridine phosphine ligands achieve up to 98% enantiomeric excess in asymmetric cycloadditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-ethyl-2,3,3-trimethylaziridine in laboratory settings?

Synthesis of substituted aziridines like 2-ethyl-2,3,3-trimethylaziridine typically involves:

  • Electrochemical activation : Coupling amines with alkenes via dication intermediates under controlled potentials (e.g., -40°C in dichloromethane) to minimize side reactions .
  • Copper-catalyzed reactions : Using CuBr with phenanthroline ligands in toluene at 120°C to facilitate aziridine ring formation via imine or isocyanate coupling .
  • Flow-batch hybrid systems : Optimizing solvent polarity and reaction time for multi-component reactions to enhance yield and reduce waste .
    Note: Steric effects from ethyl/trimethyl groups require modified stoichiometry (e.g., excess amine) to overcome hindered nucleophilic attack.

Q. How can computational methods predict the stability and reactivity of 2-ethyl-2,3,3-trimethylaziridine?

  • Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to model ring strain and electron distribution .
  • Basis sets : Triple-zeta valence (TZV) basis sets (e.g., cc-pVTZ) improve accuracy for NMR chemical shifts and vibrational frequencies .
  • Force field analysis : Compare harmonic force fields from ab initio calculations (e.g., MP2) with experimental IR spectra to validate predicted vibrational modes .

Q. What spectroscopic techniques are critical for structural characterization of substituted aziridines?

  • High-resolution FTIR : Assign ν1–ν17 vibrational modes by correlating experimental bands with ab initio-predicted intensities and positions .
  • Rotational spectroscopy : Analyze A- and B-type bands to determine rotational constants (e.g., B0B_0, C0C_0) and vibration-rotation coupling parameters .
  • NMR : Use 13C^{13}\text{C} and 1H^{1}\text{H} chemical shifts to confirm substituent effects on ring electron density (e.g., deshielding of methyl groups adjacent to nitrogen) .

Advanced Research Questions

Q. How does ring strain in 2-ethyl-2,3,3-trimethylaziridine influence its reactivity in nucleophilic ring-opening reactions?

  • Baeyer-Pitzer strain analysis : Quantify strain energy (typically 25–30 kcal/mol for aziridines) using DFT to predict regioselectivity in ring-opening .
  • Kinetic studies : Monitor reaction rates in polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., thiols) to identify transition states via Eyring plots .
  • Steric effects : Substituents at C2 and C3 hinder nucleophilic attack at C1, favoring alternative pathways (e.g., protonation at nitrogen prior to ring cleavage) .

Q. What strategies resolve contradictions between computational predictions and experimental data for substituted aziridines?

  • Hybrid DFT/empirical adjustments : Calibrate force constants from ab initio calculations using experimental rotational constants (e.g., Watson Hamiltonian corrections) .
  • Error analysis : Quantify uncertainties in basis set selection (e.g., TZV vs. aug-cc-pVTZ) and functional choice (e.g., B3LYP vs. M06-2X) via benchmark studies .
  • Multi-reference methods : Apply CASSCF for systems with strong electron correlation (e.g., aziridine radical intermediates) to improve accuracy .

Q. How can the toxicity profile of 2-ethyl-2,3,3-trimethylaziridine be evaluated for laboratory safety?

  • IARC guidelines : Classify carcinogenicity risk based on structural analogs (e.g., aziridine’s Group 2B designation) and in vitro mutagenicity assays (Ames test) .
  • Metabolite tracking : Use GC-MS to detect aziridine derivatives in biological matrices (e.g., brain tissues) linked to pesticide degradation pathways .
  • Handling protocols : Implement inert atmosphere techniques (Schlenk lines) and personal protective equipment (PPE) to mitigate volatility and reactivity risks .

Q. What mechanistic insights guide the application of 2-ethyl-2,3,3-trimethylaziridine in drug synthesis?

  • Bioactive hybrid synthesis : React with imine derivatives of NLRP3 inhibitors (e.g., Celecoxib analogs) under copper catalysis to form imidazolidinones .
  • Ring-opening regioselectivity : Use Hammett plots to correlate substituent electronic effects (σ values) with product distributions in hydrolysis or alkylation reactions .
  • Peptide conjugation : Leverage electrophilic aziridine motifs for site-specific protein modification (e.g., cysteine targeting) in prodrug design .

Methodological Notes

  • Data reproducibility : Document all synthesis parameters (solvent purity, catalyst loading, temperature gradients) per ICMJE standards .
  • Uncertainty quantification : Report measurement errors (e.g., ±0.1 ppm in NMR) and statistical significance (p-values) for kinetic/thermodynamic data .
  • Ethical compliance : Adhere to institutional guidelines for handling carcinogenic compounds, including waste disposal and exposure monitoring .

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